Cas no 1807018-69-4 (3-Amino-2-methylpyridine-6-acetonitrile)
3-Amino-2-methylpyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-methylpyridine-6-acetonitrile
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- Inchi: 1S/C8H9N3/c1-6-8(10)3-2-7(11-6)4-5-9/h2-3H,4,10H2,1H3
- InChI Key: HJLDBJGECZMRNX-UHFFFAOYSA-N
- SMILES: N1C(CC#N)=CC=C(C=1C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- XLogP3: 0.3
- Topological Polar Surface Area: 62.7
3-Amino-2-methylpyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014607-250mg |
3-Amino-2-methylpyridine-6-acetonitrile |
1807018-69-4 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029014607-1g |
3-Amino-2-methylpyridine-6-acetonitrile |
1807018-69-4 | 95% | 1g |
$3,126.60 | 2022-03-31 |
3-Amino-2-methylpyridine-6-acetonitrile Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-Amino-2-methylpyridine-6-acetonitrile
Professional Introduction to 3-Amino-2-methylpyridine-6-acetonitrile (CAS No. 1807018-69-4)
3-Amino-2-methylpyridine-6-acetonitrile, with the chemical formula C₇H₈N₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study and application in medicinal chemistry. Its unique structural features, including an amino group at the 3-position, a methyl group at the 2-position, and an acetonitrile moiety at the 6-position, contribute to its reactivity and utility in multiple synthetic pathways.
The CAS number 1807018-69-4 provides a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This numbering system is essential for distinguishing 3-Amino-2-methylpyridine-6-acetonitrile from other structurally similar compounds, facilitating precise referencing in research papers, patents, and industrial applications.
In recent years, 3-Amino-2-methylpyridine-6-acetonitrile has been extensively explored in the development of novel pharmaceutical agents. Its pyridine core is a common scaffold in many bioactive molecules, and modifications at various positions on this ring can lead to significant changes in pharmacological properties. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases.
One of the most compelling aspects of 3-Amino-2-methylpyridine-6-acetonitrile is its utility as a building block for more complex molecules. The presence of both an amino group and an acetonitrile group allows for further functionalization through nucleophilic substitution reactions, cross-coupling reactions, and other organic transformations. These reactions are fundamental in constructing intricate molecular architectures that mimic natural products or designed pharmacophores.
Recent advancements in computational chemistry have further highlighted the importance of 3-Amino-2-methylpyridine-6-acetonitrile in drug discovery. Molecular modeling studies have shown that derivatives of this compound can interact with specific biological targets with high affinity. For example, researchers have utilized computational methods to predict how modifications at the 3-position or 6-position can enhance binding to protein receptors involved in neurological disorders.
The pharmaceutical industry has also recognized the potential of 3-Amino-2-methylpyridine-6-acetonitrile in developing treatments for infectious diseases. Its structural motif is found in several antiviral and antibacterial agents, where it contributes to target specificity and efficacy. By leveraging its reactivity, chemists have been able to generate libraries of derivatives that can be screened for novel therapeutic applications.
In addition to its pharmaceutical applications, 3-Amino-2-methylpyridine-6-acetonitrile has found utility in material science. Its ability to undergo polymerization or form coordination complexes with metal ions makes it a valuable precursor for developing advanced materials with specific properties. These materials may find applications in catalysis, sensors, or even electronic devices.
The synthesis of 3-Amino-2-methylpyridine-6-acetonitrile itself is an area of active research. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic chemistry have led to more efficient routes, including catalytic methods that reduce waste and energy consumption. These improvements are crucial for scaling up production while maintaining environmental sustainability.
From a regulatory perspective, ensuring the quality and consistency of 3-Amino-2-methylpyridine-6-acetonitrile is paramount. Manufacturers must adhere to stringent guidelines set by agencies such as the International Council for Harmonisation (ICH) to guarantee that their products meet the required standards for safety and efficacy. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the identity and purity of this compound.
The future prospects for 3-Amino-2-methylpyridine-6-acetonitrile are promising, with ongoing research exploring new synthetic strategies and applications. As our understanding of biological systems continues to grow, so does the demand for specialized intermediates like this one. By staying at the forefront of chemical innovation, scientists can harness its potential to address some of the most pressing challenges in medicine and materials science.
In conclusion,3-Amino-2-methylpyridine-6-acetonitrile (CAS No. 1807018-69-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in modern drug discovery efforts. As research progresses, we can expect even more innovative applications to emerge from this versatile chemical entity.
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